molecular formula C18H14BrNO4 B2504475 6-bromo-8-methoxy-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide CAS No. 941947-67-7

6-bromo-8-methoxy-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide

Cat. No.: B2504475
CAS No.: 941947-67-7
M. Wt: 388.217
InChI Key: SHECAUMJOIKWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-8-methoxy-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-8-methoxy-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide typically involves the following steps:

    Bromination: Introduction of a bromine atom at the 6th position of the chromene ring.

    Methoxylation: Introduction of a methoxy group at the 8th position.

    Formation of the Oxo Group: Introduction of the oxo group at the 2nd position.

    Amidation: Formation of the carboxamide group with p-tolylamine.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as:

  • Use of catalysts to increase reaction efficiency.
  • Controlled temperature and pressure conditions.
  • Purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of hydroxy derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

  • Oxidized derivatives such as quinones.
  • Reduced derivatives with hydroxy groups.
  • Substituted derivatives with various nucleophiles.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-8-methoxy-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide involves:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-oxo-2H-chromene-3-carboxamide: Lacks the methoxy group.

    8-methoxy-2-oxo-2H-chromene-3-carboxamide: Lacks the bromine atom.

    2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide: Lacks both the bromine and methoxy groups.

Uniqueness

6-bromo-8-methoxy-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide is unique due to the presence of both bromine and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

6-bromo-8-methoxy-N-(4-methylphenyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO4/c1-10-3-5-13(6-4-10)20-17(21)14-8-11-7-12(19)9-15(23-2)16(11)24-18(14)22/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHECAUMJOIKWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.